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Dexmedetomidine-13C,d3 (hydrochloride)

Cat. No.: B12414005
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-BZQKHTFGSA-N
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Description

Overview of Dexmedetomidine-13C,d3 (hydrochloride) as a Research Tool

Dexmedetomidine-13C,d3 (hydrochloride) is a stable isotope-labeled version of Dexmedetomidine (B676) hydrochloride, a potent and selective α2-adrenoceptor agonist. medchemexpress.com Its primary utility in a research setting is as an internal standard for the accurate quantification of dexmedetomidine in various biological samples.

Chemical Identity and Specific Isotopic Placement of Carbon-13 and Deuterium (B1214612) Atoms

The chemical name for Dexmedetomidine-13C,d3 is (S)-5-(1-(2,3-Dimethylphenyl)ethyl-2-¹³C-2,2,2-d₃)-1H-imidazole. synzeal.com In this labeled molecule, one carbon atom and three hydrogen atoms in the ethyl group attached to the imidazole (B134444) ring are replaced with their stable isotopes.

PropertyValue
Chemical Formula C₁₂¹³CH₁₃D₃N₂
Isotopic Labels One Carbon-13 (¹³C) and three Deuterium (D or ²H) atoms
Location of Labels The ethyl group attached to the imidazole ring

Interactive Data Table: Hover over the chemical formula to see the structure.

This specific placement of the heavier isotopes results in a molecule that is chemically identical to dexmedetomidine but has a higher molecular weight.

Historical Context of Isotopic Analogs in Molecular and Preclinical Pharmacology Research

The application of isotopic analogs in pharmacology has been a transformative development, evolving significantly over the past several decades. This history underpins the contemporary use of compounds like Dexmedetomidine-13C,d3 (hydrochloride).

The concept began with radioactive isotopes (radiolabeling), but concerns over safety and the limited availability of long-lived radioisotopes for key biological elements like nitrogen and oxygen spurred the adoption of stable, non-radioactive isotopes. nih.govnih.gov The first applications of stable isotopes in clinical pharmacology emerged in the early 1970s. nih.gov The widespread use of stable isotope tracers was critically dependent on parallel advancements in analytical instrumentation, particularly mass spectrometry (MS), which could differentiate between the small mass differences of isotopically labeled and unlabeled molecules. nih.govresearchgate.net

Key research applications for stable isotopic analogs in pharmacology developed over time:

Pharmacokinetic (ADME) Studies : Stable isotope-labeled drugs became invaluable for studying absorption, distribution, metabolism, and excretion (ADME). nih.gov A key advantage is their use in studies under chronic drug administration. When a patient is already receiving a medication, a single dose of the stable isotope-labeled version can be administered to study its current pharmacokinetic profile without interrupting the therapeutic regimen. nih.gov

Metabolic Pathway Elucidation : Researchers use isotopic labeling to trace the metabolic fate of a drug. By tracking the position of the isotopic label in the resulting metabolites, scientists can identify the specific metabolic pathways involved and the structure of the metabolites formed. nih.govnih.gov

Kinetic Isotope Effect (KIE) : A significant area of research involves the substitution of hydrogen with its heavier isotope, deuterium. The bond between carbon and deuterium (C-D) is stronger and more difficult to break by metabolic enzymes than a carbon-hydrogen (C-H) bond. nih.gov This "deuterium isotope effect" can slow down the rate of metabolism at that specific site. nih.gov Initially an observation used in mechanistic studies, this principle has been harnessed as a drug design strategy. By strategically placing deuterium atoms on a drug molecule, its metabolic profile can be improved, a process sometimes referred to as a "deuterium switch". researchgate.net This strategy led to the development of the first FDA-approved deuterated drug, deutetrabenazine, in 2017. researchgate.netstackexchange.com

The integration of stable isotope labeling has thus become a cornerstone of modern drug development, enhancing the precision of bioanalysis and providing deep insights into the metabolic fate and mechanisms of therapeutic agents. consensus.appmetsol.com

Milestone/ApplicationDescriptionDecade of Prominence
Shift from Radioisotopes Move from radioactive tracers (e.g., ¹⁴C, ³H) to stable isotopes (e.g., ¹³C, ²H, ¹⁵N) for safety and accessibility. nih.gov1970s
Pharmacokinetic Profiling Use of SIL drugs to determine ADME characteristics, especially in complex scenarios like chronic dosing. nih.gov1980s
Metabolite Identification Labeled compounds used as tracers to identify metabolic products and elucidate biochemical transformation pathways. nih.govresearchgate.net1980s - Present
Kinetic Isotope Effect Studies Use of deuterium substitution to probe reaction mechanisms and rate-limiting steps in drug metabolism. researchgate.netnih.gov1990s - Present
Deuterated Drugs Strategic use of the kinetic isotope effect to design drugs with improved pharmacokinetic profiles. researchgate.netstackexchange.com2010s - Present

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2 B12414005 Dexmedetomidine-13C,d3 (hydrochloride)

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

240.75 g/mol

IUPAC Name

5-[(1S)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1/i3+1D3;

InChI Key

VPNGEIHDPSLNMU-BZQKHTFGSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

Synthesis and Isotopic Characterization of Dexmedetomidine 13c,d3 Hydrochloride

Synthetic Strategies for Isotopic Incorporation

The synthesis of Dexmedetomidine-13C,d3 involves specific strategies to introduce carbon-13 and deuterium (B1214612) atoms into the molecular structure.

Precursor-Based Synthesis for Carbon-13 Enrichment

The introduction of carbon-13 into the dexmedetomidine (B676) molecule is typically achieved by using a ¹³C-labeled precursor in the early stages of the synthesis. A common method involves the use of ¹³C-enriched starting materials in the formation of key intermediates. nih.gov For instance, a synthetic route could utilize a ¹³C-labeled methylating agent to introduce the labeled carbon at a specific position on the imidazole (B134444) ring or the ethyl side chain of the molecule. The precise strategy depends on the desired location of the ¹³C label.

Deuteration Methodologies, Including Hydrogen/Deuterium Exchange Reactions

Deuterium labeling can be accomplished through various methods, including hydrogen/deuterium (H/D) exchange reactions. thalesnano.comresearchgate.netgoogle.com These reactions replace hydrogen atoms with deuterium atoms at specific positions. Catalytic H/D exchange reactions, often performed in the presence of a metal catalyst and a deuterium source like deuterium oxide (D₂O), are a common approach. thalesnano.comgoogle.com For Dexmedetomidine-d3, the three deuterium atoms are typically incorporated into the methyl group attached to the chiral center. This can be achieved by using a deuterated methylating reagent during the synthesis. The use of deuterated reagents ensures high levels of deuterium incorporation at the desired positions. selvita.com

Stereoselective Synthesis Approaches for the S-Enantiomer

Dexmedetomidine is the (S)-enantiomer of medetomidine (B1201911), and its synthesis requires a stereoselective approach to ensure the final product has the correct three-dimensional structure. researchgate.net One common method is the resolution of racemic medetomidine. google.com This involves reacting the racemic mixture with a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts. google.com These salts have different physical properties and can be separated by fractional crystallization. researchgate.net After separation, the desired (S)-enantiomer is isolated and converted back to the free base, which is then reacted with hydrochloric acid to form the hydrochloride salt. google.com Another approach involves using a chiral catalyst or auxiliary during the synthesis to directly produce the (S)-enantiomer, though resolution of the racemate remains a prevalent method. google.com

Purification Techniques for Isotopic Purity and Chemical Isolation

Following synthesis, rigorous purification is essential to isolate Dexmedetomidine-13C,d3 (hydrochloride) with high chemical and isotopic purity.

Chromatographic Purification Methods (e.g., Chiral HPLC, Flash Chromatography)

Chromatographic techniques are fundamental to the purification of dexmedetomidine and its isotopologues.

Flash Chromatography: This technique is often used for initial purification to remove major impurities from the reaction mixture.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique for separating the enantiomers of medetomidine and ensuring the high enantiomeric purity of the final dexmedetomidine product. nih.govchiralpedia.com This method can utilize chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs). nih.govphenomenex.com Polysaccharide-based chiral columns, such as those with cellulose (B213188) derivatives, have proven effective in resolving medetomidine enantiomers. nih.gov A study demonstrated the successful chiral resolution of medetomidine using a Chiralcel OJ-3R column. nih.gov

Table 1: Chiral HPLC Method Parameters for Medetomidine Enantiomer Resolution

Parameter Condition
Column Chiralcel OJ-3R
Mobile Phase Ammonium (B1175870) hydrogen carbonate buffer
Detection Electrospray Ionization (ESI)+ Mass Spectrometry (MS)

Data from a study on the enantiomeric resolution of medetomidine in equine plasma. nih.gov

Reverse-phase HPLC is also employed to analyze and purify dexmedetomidine hydrochloride. sielc.com Methods using a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, are common. sielc.com

Crystallization and Other Solid-State Purification Methods

Crystallization is a key final step in the purification process, yielding a stable, solid form of the compound with high purity. The process of forming the hydrochloride salt of dexmedetomidine can itself be a purification step. Recrystallization from suitable solvents, such as ethanol (B145695) or isopropanol, can be used to remove residual impurities. google.com Fractional crystallization is particularly important in the resolution of diastereomeric salts during the stereoselective synthesis. researchgate.net A patent describes a process where reacting medetomidine with D-(–)-tartaric acid in ethanol, followed by filtration and subsequent reaction with L-(+)-tartaric acid, yields dexmedetomidine L-(+)-tartrate with an enantiomeric excess of at least 99%.

Table 2: Mentioned Compounds

Compound Name
Dexmedetomidine-13C,d3 (hydrochloride)
Dexmedetomidine
Medetomidine
L-(+)-tartaric acid
D-(–)-tartaric acid
Dexmedetomidine L-(+)-tartrate
Carbon-13
Deuterium
Deuterium oxide

Comprehensive Spectroscopic and Chromatographic Characterization for Research Purity and Structural Confirmation

The rigorous analysis of Dexmedetomidine-13C,d3 (hydrochloride) involves a multi-faceted approach, employing a suite of advanced analytical techniques. This ensures the unambiguous identification of the compound, confirms the position and extent of isotopic labeling, and verifies its high purity, which are all prerequisites for its use as a reference standard. synzeal.com Chemical suppliers of this compound provide a Certificate of Analysis that includes detailed results from these characterization methods. cleanchemlab.com

High-Resolution Mass Spectrometry for Isotopic Abundance and Molecular Weight Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of isotopically labeled compounds. It provides a highly accurate mass measurement of the parent ion, which allows for the confirmation of the elemental composition and the successful incorporation of the stable isotopes.

For Dexmedetomidine-13C,d3 (hydrochloride), the analysis would be expected to confirm the molecular formula C₁₂¹³CH₁₃D₃N₂·HCl. The HRMS data would verify the increase in mass resulting from the incorporation of one ¹³C atom and three deuterium atoms compared to the unlabeled dexmedetomidine. The high resolving power of the instrument allows for the differentiation between the isotopically labeled compound and any potential unlabeled impurities.

Table 1: Illustrative High-Resolution Mass Spectrometry Data

ParameterExpected Value for C₁₂¹³CH₁₃D₃N₂Observed Value (Illustrative)
Molecular Formula C₁₂¹³CH₁₃D₃N₂C₁₂¹³CH₁₃D₃N₂
Calculated Monoisotopic Mass (M) 204.1718-
Observed Mass [M+H]⁺ 205.1791205.1793
Mass Accuracy (ppm) < 5 ppm< 2 ppm
Isotopic Purity (%) ≥ 98%99.5%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position and Structural Elucidation (e.g., 1H, 13C, 2D NMR)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum of Dexmedetomidine-13C,d3 would show a characteristic signal for the ¹³C-labeled carbon, which would exhibit a distinct chemical shift and potentially a different splitting pattern due to coupling with deuterium. The chemical shifts of the other carbon atoms would be consistent with the known structure of dexmedetomidine.

Table 2: Illustrative ¹³C NMR Chemical Shift Data

Carbon AtomExpected Chemical Shift (δ, ppm) for Unlabeled DexmedetomidineObserved Chemical Shift (δ, ppm) for Dexmedetomidine-13C,d3 (Illustrative)
C2145.2145.2
C4128.9128.9
C5118.5118.5
C6 (Aromatic)136.8136.8
C7 (Aromatic)132.4132.4
C8 (Aromatic)129.7129.7
C9 (Aromatic)127.6127.6
C10 (Aromatic)125.3125.3
C11 (Aromatic)120.9120.9
¹³C-labeled Methyl Carbon 21.321.1 (broadened due to C-D coupling)
CH (Chiral Center)33.533.4
Aromatic CH₃20.720.7
Aromatic CH₃15.915.9

Note: The chemical shifts are illustrative and can vary slightly based on the solvent and experimental conditions.

2D NMR Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the connectivity of atoms within the molecule. An HSQC experiment would correlate the protons directly attached to carbons, and in the case of Dexmedetomidine-13C,d3, the absence of a correlation for the labeled carbon would be a key indicator of successful deuteration.

Elemental Analysis and Thermogravimetric Analysis for Compositional Purity

Table 3: Illustrative Elemental Analysis Data

ElementTheoretical %Observed % (Illustrative)
Carbon (C) 64.8364.75
Hydrogen (H) (including D) 7.117.15
Nitrogen (N) 11.6311.59
Chlorine (Cl) 14.7214.68

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is useful for determining the presence of residual solvents or water in the final product. For a high-purity sample of Dexmedetomidine-13C,d3 (hydrochloride), the TGA curve would be expected to show minimal mass loss until the decomposition temperature of the compound is reached, indicating the absence of volatile impurities.

Advanced Bioanalytical Methodologies Utilizing Dexmedetomidine 13c,d3 Hydrochloride in Research Settings

Mass Spectrometry-Based Quantification in Complex Biological Matrices (Research Focus)

Mass spectrometry (MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high selectivity and sensitivity. The use of stable isotope-labeled internal standards, such as Dexmedetomidine-13C,d3 (hydrochloride), is integral to these methodologies, compensating for variations that can occur during sample preparation and analysis.

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for detecting and quantifying trace levels of compounds in complex mixtures. In the context of dexmedetomidine (B676) analysis, the development and validation of robust LC-MS/MS methods are crucial for pharmacokinetic and other research studies. The use of a stable isotope-labeled internal standard like Dexmedetomidine-d3 is a key component of these methods.

One such method involved the development of a stable isotope dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay for the quantification of dexmedetomidine in small volumes of human plasma. This method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) of 5 pg/mL in a 100 µL plasma sample. The quantification was achieved using Dex-d3 as the internal standard with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) in the selected reaction monitoring (SRM) mode. Sample preparation utilized solid-phase extraction (SPE), and the method exhibited excellent recovery and stability.

A separate LC-MS/MS method was developed for the simultaneous quantification of dexmedetomidine, dezocine, and midazolam in rat plasma. This assay also employed a stable isotope-labeled internal standard and demonstrated a low LLOQ of 0.1 ng/mL for dexmedetomidine. The method's validation included assessments of precision and accuracy, which were found to be within acceptable limits.

The table below summarizes key validation parameters from a representative LC-MS/MS method developed for dexmedetomidine utilizing a deuterated internal standard.

ParameterResult
Linearity Range5 - 5000 pg/mL
Lower Limit of Quantification (LLOQ)5 pg/mL
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
AccuracyWithin ±15% of nominal concentration
Recovery82.9% - 89.7% across various matrices
StabilityStable after three freeze/thaw cycles, at room temperature for 3 hours, and in the autosampler at 20°C for 24 hours

This data is representative of validated LC-MS/MS methods for dexmedetomidine using a stable isotope-labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research Analytics

While LC-MS/MS is more commonly employed for the analysis of non-volatile compounds like dexmedetomidine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. wikipedia.org For dexmedetomidine and its metabolites, a GC-negative chemical ionization MS method has been developed. nih.gov

This method involves a two-step derivatization process. nih.gov The first step uses BF3-MeOH to mask polar functional groups, and the second step applies PFB-Cl to derivatize the imidazole (B134444) ring, which enhances the sensitivity of detection. nih.gov While this specific study does not mention the use of Dexmedetomidine-13C,d3 (hydrochloride) as an internal standard, the principles of the methodology are applicable. A stable isotope-labeled standard would be an ideal choice to compensate for any variability in the extraction and derivatization efficiency. The use of GC-MS can be particularly advantageous in forensic toxicology and in cases where alternative or confirmatory methods are required. nih.gov

Optimization of Ionization Techniques and Fragmentation Pathways for the Labeled Compound

The efficiency of an LC-MS/MS analysis is highly dependent on the optimization of the ionization source parameters and the selection of appropriate fragmentation pathways. For dexmedetomidine, positive electrospray ionization (ESI) is the most common and effective ionization technique. nih.govyoutube.com

Optimization of ESI source parameters is a critical step in method development and is often performed using a systematic approach like Design of Experiments (DoE). wikipedia.org This allows for the efficient evaluation of parameters such as spray voltage, source temperature, nebulizer gas, and desolvation gas to achieve the best signal intensity and stability. wikipedia.orgresearchgate.net For instance, in one study, ESI source parameters were optimized to develop a rapid and robust LC-MS/MS method for dexmedetomidine in plasma. wikipedia.org

The fragmentation of the precursor ion to product ions in tandem mass spectrometry is achieved through collision-induced dissociation (CID). nih.gov For dexmedetomidine, the protonated molecule [M+H]+ is selected as the precursor ion. The collision energy is then optimized to produce characteristic and abundant product ions. A common fragmentation pathway for dexmedetomidine (m/z 201.1) involves the formation of a major product ion at m/z 95.1. youtube.com When using Dexmedetomidine-13C,d3 as the internal standard, a corresponding shift in the mass-to-charge ratio of the precursor and product ions is observed, allowing for specific and interference-free detection. The optimization of these fragmentation parameters is crucial for achieving the high selectivity and sensitivity required for trace analysis in complex biological matrices.

Role as an Internal Standard in Quantitative Bioanalysis (Research Context)

In quantitative bioanalysis, the primary role of Dexmedetomidine-13C,d3 (hydrochloride) is to serve as an internal standard. An internal standard is a compound that is added in a known amount to all samples, calibrators, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in the instrument's response.

Advantages of Stable Isotope Internal Standards in Minimizing Matrix Effects and Enhancing Accuracy

The use of stable isotope-labeled internal standards (SIL-ISs) like Dexmedetomidine-13C,d3 (hydrochloride) is considered the gold standard in quantitative mass spectrometry for several reasons. The key advantage is their ability to effectively minimize matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix. Since a SIL-IS is structurally and chemically almost identical to the analyte, it experiences nearly the same matrix effects. This co-elution and similar ionization behavior ensure that the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both compounds fluctuates due to matrix interference.

Furthermore, SIL-ISs enhance the accuracy and precision of the analysis by compensating for any analyte loss during sample extraction, handling, and injection. Because the SIL-IS is added at the beginning of the sample preparation process, any losses that occur will affect both the analyte and the internal standard to a similar extent, thus preserving the accuracy of the final calculated concentration.

Methodological Considerations for Stable Isotope Dilution Assays

A stable isotope dilution assay (SIDA) is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled standard to a sample. The concentration of the endogenous analyte is then determined by measuring the ratio of the non-labeled analyte to the labeled standard using mass spectrometry.

Several methodological considerations are important for the successful implementation of a stable isotope dilution assay:

Purity of the Internal Standard: The isotopic and chemical purity of the stable isotope-labeled internal standard is critical. Any presence of the non-labeled analyte in the internal standard solution will lead to an overestimation of the analyte's concentration in the sample.

Co-elution: Ideally, the analyte and the internal standard should co-elute chromatographically to ensure they experience the same matrix effects at the same time. While 13C-labeled standards generally co-elute perfectly with their non-labeled counterparts, deuterium-labeled standards can sometimes exhibit a slight shift in retention time, known as the "isotope effect." This needs to be carefully evaluated during method development.

Concentration of the Internal Standard: The concentration of the internal standard should be optimized to be within the linear range of the assay and ideally close to the expected concentration of the analyte in the samples.

Equilibration: It is essential to ensure that the internal standard is fully equilibrated with the sample matrix, allowing it to interact with matrix components in the same way as the endogenous analyte.

By carefully considering these factors, researchers can develop highly accurate and reliable stable isotope dilution assays for the quantification of dexmedetomidine in various research settings.

Advanced Sample Preparation and Chromatographic Separation Techniques for Research Samples

The use of isotopically labeled internal standards, such as Dexmedetomidine-13C,d3 (hydrochloride), is fundamental to achieving accurate and precise quantification in bioanalytical research. The robustness of the analytical method, however, also depends heavily on the efficiency of sample preparation and the resolving power of the chromatographic system. Advanced techniques in these areas are crucial for isolating the analyte from complex biological matrices and ensuring peak analytical performance.

Liquid-Liquid Extraction and Solid-Phase Extraction Optimization

Effective sample purification is a critical preliminary step in the analysis of dexmedetomidine from biological samples like plasma or microdialysate. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely employed, with optimization focused on maximizing analyte recovery and minimizing matrix interference.

Liquid-Liquid Extraction (LLE) is a classic technique that partitions analytes based on their relative solubilities in two immiscible liquid phases. In the analysis of dexmedetomidine, LLE is optimized by adjusting the pH of the aqueous sample to suppress the ionization of the basic dexmedetomidine molecule, thereby increasing its affinity for the organic extraction solvent. One study successfully used LLE to extract dexmedetomidine and its deuterated internal standard from alkalinized microdialysate samples. nih.gov The use of ethyl acetate (B1210297) as the organic solvent proved effective, yielding high recovery rates. nih.gov After extraction, the organic phase is typically evaporated, and the residue is reconstituted in a solution compatible with the subsequent chromatographic analysis. nih.govnih.gov

Table 1: Example of an Optimized LLE Protocol for Dexmedetomidine
ParameterConditionSource
Biological MatrixMicrodialysate nih.gov
Sample Pre-treatmentAlkalinization nih.gov
Extraction SolventEthyl acetate nih.gov
Analyte Recovery76.61–93.38% nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more easily automated alternative to LLE. This technique utilizes a solid sorbent, typically packed into a cartridge or a 96-well plate, to retain the analyte from the liquid sample. Interfering substances are then washed away, and the purified analyte is eluted with a different solvent. For dexmedetomidine analysis from plasma, reversed-phase SPE cartridges like Sep-Pak tC18 are effective. lww.com The optimization process involves a sequence of conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte. lww.com A typical protocol involves activating the C18 sorbent with methanol, equilibrating with acidified water, loading the plasma sample, washing with water to remove hydrophilic interferences, and eluting the dexmedetomidine with methanol. lww.com The eluate is then evaporated to dryness and reconstituted before injection into the analytical system. lww.com

Table 2: Optimized SPE Protocol for Dexmedetomidine from Human Plasma
StepSolvent/SolutionPurposeSource
Sorbent TypeSep-Pak® tC18 (100 mg)Analyte Retention lww.com
Activation1.0 mL of methanolPrepares sorbent for sample lww.com
Equilibration1.0 mL of 0.1% formic acid in waterConditions sorbent for sample loading lww.com
Sample Loading0.250 mL plasma sample in 0.1% formic acidAdsorption of analyte lww.com
Wash1.0 mL of waterRemoval of interferences lww.com
Elution1.0 mL of methanolDesorption of analyte lww.com

Ultra-High Performance Liquid Chromatography (UHPLC) Integration for Enhanced Resolution

Following sample preparation, chromatographic separation is performed to isolate dexmedetomidine and its labeled internal standard from any remaining endogenous components before detection by mass spectrometry. Ultra-High Performance Liquid Chromatography (UHPLC) has become the standard for this application due to its significant advantages over traditional HPLC. By using columns packed with sub-2 µm particles, UHPLC systems generate much higher separation efficiency, leading to sharper and narrower peaks. This results in enhanced resolution, greater sensitivity, and shorter analysis times.

The selection of the stationary phase (column) and mobile phase is critical for achieving optimal separation. Research studies have utilized various column chemistries and mobile phase compositions to develop rapid and sensitive UHPLC methods for dexmedetomidine. nih.govnih.gov Common stationary phases include C18 and cyano-based columns, which provide robust retention and separation for dexmedetomidine. nih.govnih.gov Mobile phases are typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution containing additives such as formic acid and ammonium (B1175870) acetate to improve peak shape and ionization efficiency for mass spectrometry. nih.gov

For instance, one validated UHPLC-MS/MS method for determining dexmedetomidine in human plasma utilized a Waters XTERRA® MS C18 column with a mobile phase of acetonitrile, methanol, and water (containing 0.1% formic acid and 5 mM ammonium acetate) at a flow rate of 0.3 mL/min. nih.gov Another method employed an Agilent Poroshell 120 Hilic column with an isocratic mobile phase of 0.1% formic acid in acetonitrile/water. nih.gov The integration of these advanced UHPLC systems allows for the development of methods with excellent linearity and precision, capable of quantifying dexmedetomidine over a wide concentration range. nih.govnih.gov

Table 3: Comparison of Published UHPLC Methods for Dexmedetomidine Analysis
ParameterMethod 1Method 2Method 3Source
ColumnWaters XTERRA® MS C18Agilent Poroshell 120 Hilic (4.6 × 100 mm, 2.7 µm)X Select cyano HSS (2.1 X 150 mm, 5 µm) nih.gov, nih.gov, nih.gov
Mobile PhaseAcetonitrile-methanol-water (70:10:20, v/v/v) with 0.1% formic acid & 5 mM ammonium acetate0.1% formic acid/acetonitrile (60:40, v/v)0.1% formic acid: acetonitrile (50:50 v/v) nih.gov, nih.gov, nih.gov
Flow Rate0.3 mL/min0.3 mL/minNot Specified nih.gov, nih.gov
DetectionMS/MSMS/MSMS/MS nih.gov, nih.gov, nih.gov

Compound Table

Compound Name
Acetonitrile
Ammonium acetate
Dexmedetomidine
Dexmedetomidine-13C,d3 (hydrochloride)
Dexmedetomidine-d4
Ethyl acetate
Formic acid
Medetomidine-d3
Methanol
Propofol
Telmisartan

Applications in Preclinical Pharmacokinetic and Metabolism Research

Investigation of Metabolic Pathways using Stable Isotope Tracers in Animal Models and In Vitro Systems.nih.govfrontiersin.orgyoutube.com

Stable isotope tracing is a powerful method to follow a molecule through biochemical reactions, providing clear insights into metabolic pathways. nih.gov By using a labeled version of the drug, researchers can distinguish the drug and its metabolites from endogenous molecules within complex biological matrices like plasma or tissue homogenates. nih.govbiorxiv.org

In vitro systems are fundamental to identifying the primary sites and mechanisms of drug metabolism. Dexmedetomidine (B676) is known to be extensively metabolized in the liver. researchgate.netbrieflands.com Studies using human liver microsomes and hepatocytes have been crucial in defining its biotransformation routes. fda.govresearchgate.net Research has shown that dexmedetomidine undergoes nearly complete biotransformation, with very little of the parent drug excreted unchanged. fda.gov

The two principal metabolic pathways identified are:

Direct N-glucuronidation: This pathway accounts for approximately 34% of dexmedetomidine's metabolism. fda.govnih.gov It involves the attachment of glucuronic acid directly to one of the nitrogen atoms on the imidazole (B134444) ring of the dexmedetomidine molecule. fda.gov

Cytochrome P450 (CYP) Mediated Metabolism: This pathway involves oxidation of the dexmedetomidine molecule. The primary reaction is aliphatic hydroxylation, which is then followed by further oxidation or glucuronidation of the hydroxylated metabolite. fda.govnih.gov

These pathways have been elucidated in cellular models like HepG2 and LO2 cells, which are used to study drug effects and metabolism in hepatocytes. researchgate.net Some studies also indicate that dexmedetomidine may have a protective effect on liver cells by reducing oxidative stress and inflammatory responses. nih.gov

The use of stable isotope-labeled dexmedetomidine allows for the confident identification of its metabolites. When a sample from a metabolism study is analyzed by mass spectrometry, the parent drug and its metabolites will exhibit a unique isotopic signature from the ¹³C and deuterium (B1214612) labels, making them stand out.

Key metabolites of dexmedetomidine that have been identified through such methods include:

N-glucuronide conjugates (G-DEX-1 and G-DEX-2): These are the products of direct glucuronidation at the imidazole nitrogens and are considered inactive. fda.gov

3-hydroxy dexmedetomidine: The initial product of aliphatic hydroxylation mediated by CYP enzymes. fda.gov

3-carboxy dexmedetomidine: Formed by the further oxidation of 3-hydroxy dexmedetomidine. fda.gov

3-hydroxy dexmedetomidine glucuronide: Formed by the glucuronidation of the hydroxylated metabolite. fda.gov

In a human study using radioactively labeled dexmedetomidine, the majority of plasma radioactivity was attributed to the N-glucuronide metabolites (G-dex-1 and G-dex-2) and metabolites from the hydroxylation pathway. nih.gov These metabolites are considered to be pharmacologically inactive, being over 100-fold less potent at the α2-receptor than the parent compound. researchgate.netnih.gov

Detailed in vitro studies are performed to identify the specific enzyme isoforms responsible for a drug's metabolism and to quantify the kinetics of these reactions. This information is critical for predicting potential drug-drug interactions. For dexmedetomidine, research has identified the specific enzymes involved in its two main metabolic pathways.

Glucuronidation: The direct N-glucuronidation of dexmedetomidine is primarily carried out by the UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes UGT1A4 and UGT2B10 . researchgate.netnih.govpharmgkb.org

Cytochrome P450 Oxidation: The main CYP isozyme responsible for the hydroxylation of dexmedetomidine is CYP2A6 . fda.govresearchgate.netnih.gov Other CYPs, including CYP2D6 and CYP2E1, may also play a minor role. fda.gov

Kinetic studies in human liver microsomes have been performed to understand the interaction of dexmedetomidine with these enzymes. For instance, dexmedetomidine was found to be a reversible inhibitor of CYP2D6 activity. nih.gov

Table 1: Enzyme Kinetic Parameters for Dexmedetomidine Metabolism
EnzymeParameterValueDescription
CYP2D6IC₅₀ (µM)1.8 ± 0.25Concentration causing 50% inhibition of enzyme activity. nih.gov
Ki (µM)0.4 ± 0.2Inhibition constant, indicating binding affinity to the enzyme. nih.gov
Glucuronidation (Dex-1)Km (mM)2.71 ± 1.08Substrate concentration at half-maximal velocity. fda.gov
Vmax (pmol/min/mg)1010 ± 849Maximum reaction rate. fda.gov
Glucuronidation (Dex-2)Km (mM)2.11 ± 0.52Substrate concentration at half-maximal velocity. fda.gov
Vmax (pmol/min/mg)420 ± 150Maximum reaction rate. fda.gov

Preclinical Pharmacokinetic Studies in Animal Models (Research Focus)

Animal models are essential for understanding the pharmacokinetic profile of a drug in vivo. Dexmedetomidine-13C,d3 is used as an internal standard for the accurate quantification of dexmedetomidine in plasma samples collected from these animals, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, and elimination of dexmedetomidine. Preclinical studies show that dexmedetomidine is rapidly and widely distributed throughout the body and readily crosses the blood-brain barrier. nih.gov

In dogs:

Following intravenous (IV) administration, the total clearance was 8.0 ± 1.6 mL/min/kg and the volume of distribution at steady state was 371 ± 72 mL/kg. avma.org The elimination half-life was short, at 36 ± 6 minutes. avma.org

After intramuscular (IM) administration, plasma concentrations fluctuated, likely due to local vasoconstriction affecting absorption. researchgate.netnih.gov The mean half-life was 25.5 minutes. researchgate.netnih.gov

In rats:

In Sprague-Dawley rats, the elimination half-life of dexmedetomidine was calculated to be approximately 56-65 minutes. mdpi.com

Table 2: Pharmacokinetic Parameters of Dexmedetomidine in Animal Models
SpeciesRouteParameterValue (Mean ± SD or Range)
DogIVHalf-life (t½)36 ± 6 min avma.org
Clearance (CL)8.0 ± 1.6 mL/min/kg avma.org
IMTime to Max Conc. (Tmax)20.5 min (5 - 75) researchgate.net
Half-life (t½)25.5 min (11.5 - 41.5) researchgate.net
RatIV InfusionHalf-life (t½)~57 min mdpi.com

The "d3" portion of Dexmedetomidine-13C,d3 refers to the replacement of three hydrogen atoms with deuterium. This substitution can be used to study the deuterium kinetic isotope effect (KIE). nih.govsemanticscholar.org The KIE occurs when a chemical bond involving deuterium (a C-D bond) is broken in the rate-limiting step of a metabolic reaction. Because the C-D bond is stronger than a C-H bond, its cleavage requires more energy, which can slow down the reaction rate.

By comparing the pharmacokinetics of standard dexmedetomidine with a specifically deuterated version (like Dexmedetomidine-d3), researchers can probe its metabolic pathways.

Application in Metabolic Flux Analysis and Stable Isotope-Resolved Metabolomics (Research)

Beyond determining where a drug goes, it is critical to understand what it becomes. Dexmedetomidine-13C,d3 (hydrochloride) is specifically designed for use in advanced metabolic studies, including Metabolic Flux Analysis (MFA) and Stable Isotope-Resolved Metabolomics (SIRM). medchemexpress.comresearchgate.net These research techniques move beyond static measurements of metabolite concentrations to provide a dynamic map of metabolic activity. uky.edunih.gov By using a stable isotope tracer, researchers can unambiguously track the atoms of Dexmedetomidine-13C,d3 as they are incorporated into various downstream metabolites, revealing the rates of specific biochemical reactions. nih.govmdpi.com This approach provides a functional readout of the metabolic network and how it is affected by the drug. uky.edunih.gov

The core principle of using Dexmedetomidine-13C,d3 in metabolic research is to trace the fate of its labeled atoms. researchgate.net As the drug is processed by enzymes in the body, primarily through glucuronidation and hydroxylation, the 13C and deuterium (d3) atoms act as indelible signatures. nih.gov Analytical platforms like high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavy) and unlabeled (light) isotopologues of metabolites. researchgate.netuky.edunih.gov

By detecting the labeled atoms in various metabolic products, researchers can definitively identify the metabolites of dexmedetomidine and map the transformation pathways. nih.gov This process is vital for comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies, providing a clear picture of the drug's metabolic fate. uky.edunih.gov This method allows for the hypothesis-free discovery of metabolic activities and can confirm which pathways are active or inactive in the presence of the compound. nih.gov

Metabolic flux analysis builds upon the principles of isotope tracing to provide quantitative data on the rate of metabolic conversions. mdpi.com While tracing identifies the pathways, flux analysis measures the traffic through them. Intracellular metabolic fluxes cannot be measured directly, but they can be quantified through sophisticated computational analysis of data from isotope labeling experiments. nih.govmdpi.com

By administering Dexmedetomidine-13C,d3 and measuring the rate at which the 13C and d3 labels appear in its various metabolites over time, researchers can calculate the flux, or reaction rate, for each metabolic step. This technique, often called isotope-assisted metabolic flux analysis (iMFA), integrates experimental labeling data with metabolic network models to generate quantitative flux maps. mdpi.com For example, this could be used to determine the precise rate at which dexmedetomidine is converted to its hydroxylated or glucuronidated forms in liver cells. This quantitative data is invaluable for understanding a drug's metabolic stability and predicting potential drug-drug interactions at a metabolic level.

Table 2: Illustrative Data from a Hypothetical Metabolic Flux Analysis of Dexmedetomidine-13C,d3 This table represents the type of quantitative data that could be generated from a SIRM/MFA study to show the percentage of the drug directed through primary metabolic pathways.

Molecular and Biochemical Mechanism Research Using Labeled Dexmedetomidine As a Probe

Alpha-2 Adrenoceptor Binding and Selectivity Studies (In Vitro/Cellular Models)

Dexmedetomidine (B676) is a highly selective agonist for the alpha-2 adrenoceptor, with a selectivity ratio for alpha-2 over alpha-1 adrenoceptors reported to be 1620:1. medsci.org There are three subtypes of the alpha-2 adrenoceptor: alpha-2A, alpha-2B, and alpha-2C, all of which are G protein-coupled receptors (GPCRs). wikipedia.org These receptor subtypes are distributed throughout the central and peripheral nervous systems and mediate various physiological responses. jcdr.netebi.ac.uk The use of isotopically labeled dexmedetomidine is crucial for delineating its binding characteristics and selectivity for these receptor subtypes in in vitro and cellular models.

Radioligand Binding Assays and Ligand Displacement Studies with Isotopic Probes

Radioligand binding assays are a fundamental technique for characterizing receptor-ligand interactions. In these assays, a labeled ligand, such as Dexmedetomidine-13C,d3, is used to quantify the number of receptors in a given sample, typically a membrane preparation from cells or tissues expressing the receptor of interest.

In a typical ligand displacement study, the labeled probe is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand. The ability of the unlabeled ligand to displace the labeled probe from the receptor is measured. This provides information about the affinity of the competing ligand for the receptor. For instance, studies have been conducted using the radiolabeled alpha-2 agonist ³H-clonidine to investigate the binding of dexmedetomidine. nih.gov In such an experiment, dexmedetomidine was shown to displace ³H-clonidine from receptors in rat cerebral cortex membranes in a concentration-dependent manner. nih.gov The use of Dexmedetomidine-13C,d3 as the labeled probe would offer advantages in terms of stability and detection methods, such as mass spectrometry, which can provide higher sensitivity and specificity compared to traditional radiolabeling.

These assays are critical for screening new compounds for their potential to interact with alpha-2 adrenoceptors and for determining their selectivity profile across different receptor subtypes.

Determination of Binding Kinetics (On/Off Rates) and Affinity (Ki) in Research Systems

Beyond simple binding, understanding the kinetics of the interaction—how quickly a ligand binds to and dissociates from its receptor (the on- and off-rates)—is essential for a complete pharmacological profile. Isotopic probes like Dexmedetomidine-13C,d3 are instrumental in these studies.

The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor. It is derived from ligand displacement assays and represents the concentration of a competing ligand that will bind to 50% of the receptors in the absence of the labeled ligand. A lower Ki value indicates a higher binding affinity.

The on-rate (kon or k₁) describes the rate at which the ligand-receptor complex is formed, while the off-rate (koff or k₋₁) describes the rate at which it dissociates. These kinetic parameters can be determined by measuring the association and dissociation of the labeled probe over time. The ratio of the off-rate to the on-rate (koff/kon) also provides a measure of the dissociation constant (Kd), which is equivalent to the Ki under specific assay conditions. The binding kinetics of dexmedetomidine contribute to its pharmacological effects, including the duration of action. jcdr.net

Table 1: Key Parameters in Receptor Binding Assays

ParameterDescriptionSignificance
Ki Equilibrium dissociation constantIndicates the affinity of a ligand for a receptor. A lower Ki signifies higher affinity.
kon (k₁) Association rate constantMeasures the speed at which a ligand binds to its receptor.
koff (k₋₁) Dissociation rate constantMeasures the speed at which a ligand unbinds from its receptor.
Kd Equilibrium dissociation constant derived from kinetic rates (koff/kon)Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.

Investigation of Receptor-Ligand Interactions and Conformational Dynamics Using Isotopic Probes

The binding of an agonist like dexmedetomidine to an alpha-2 adrenoceptor is not a simple lock-and-key mechanism. It induces conformational changes in the receptor, shifting it from an inactive to an active state. mdpi.com Isotopic probes are valuable in studying these dynamic interactions.

Techniques such as Double Electron-Electron Resonance (DEER) spectroscopy can be used with labeled proteins to measure distances between specific points on the receptor, providing insights into its conformational state. mdpi.com While not directly using an isotopically labeled ligand, these studies reveal the dynamic nature of GPCRs. The binding of a ligand stabilizes specific conformations, which in turn dictates the cellular response. mdpi.com

The use of Dexmedetomidine-13C,d3 in conjunction with advanced spectroscopic techniques could allow for a more detailed mapping of the binding pocket and the allosteric changes that occur upon ligand binding. Understanding these conformational dynamics is key to designing more specific and effective drugs.

Studies on Signal Transduction Pathways in Cell-Based Research Systems

Upon activation by an agonist, the alpha-2 adrenoceptor initiates a cascade of intracellular signaling events. These receptors are coupled to inhibitory G proteins (Gi), which, when activated, lead to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. ebi.ac.uk This is a primary mechanism of action for dexmedetomidine.

Research into Downstream Signaling Cascades (e.g., PI3K/AKT Pathway)

Recent research has uncovered that the signaling pathways activated by dexmedetomidine are more complex than initially thought and can involve other important cellular cascades, such as the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway. The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. nih.gov

Studies in various cell-based research systems have demonstrated that dexmedetomidine can activate the PI3K/AKT pathway. For example, in hippocampal neuronal HT22 cells, dexmedetomidine was found to protect against anesthetic-induced apoptosis by reversing the inhibition of the PI3K/AKT pathway. nih.gov It achieved this by increasing the phosphorylation of both PI3K and AKT. nih.gov Similarly, in H9c2 cardiomyocytes, dexmedetomidine was shown to protect against hypoxia/reoxygenation-induced injury by activating the PI3K/AKT signaling pathway. nih.govtandfonline.com Further research has indicated that dexmedetomidine can attenuate renal ischemia-reperfusion injury by activating PI3K/Akt-eNOS signaling. escholarship.org

The use of Dexmedetomidine-13C,d3 in these studies would allow for precise quantification of the compound's uptake and distribution within the cellular models, helping to correlate the concentration of the drug with the observed downstream signaling effects.

Table 2: Summary of Dexmedetomidine's Effect on PI3K/AKT Pathway in Research Models

Cell/Tissue ModelConditionEffect of DexmedetomidineReference
Hippocampal Neuronal HT22 CellsAnesthetic-induced apoptosisIncreased phosphorylation of PI3K and AKT nih.gov
H9c2 CardiomyocytesHypoxia/ReoxygenationUpregulated p-PI3K and p-AKT expression nih.govtandfonline.com
Renal Microvascular Endothelial CellsIschemia-Reperfusion InjuryActivated phosphorylation of PI3K and Akt escholarship.org

Evaluation of Receptor Activation and Deactivation Mechanisms

The activation of the alpha-2 adrenoceptor by dexmedetomidine is a transient event. The receptor must be able to return to its inactive state to terminate the signal and allow for subsequent responses. This deactivation is primarily mediated by a process called desensitization, which involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G protein, thereby terminating the signal.

The receptor can then be internalized into the cell via endocytosis, where it can be either dephosphorylated and recycled back to the cell surface or targeted for degradation. The specific mechanisms of alpha-2A adrenoceptor activation and deactivation are complex and can vary depending on the cellular context and the specific agonist.

Studies using isotopically labeled ligands like Dexmedetomidine-13C,d3 can help to trace the fate of the ligand-receptor complex during these processes of activation, desensitization, and internalization, providing a more complete picture of the receptor's life cycle and the regulation of its signaling.

Computational Chemistry and Molecular Docking Studies Informed by Isotopic Probes

Computational chemistry and molecular docking are indispensable tools in modern drug discovery, providing detailed insights into drug-receptor interactions at an atomic level. youtube.com These methods allow for the prediction of binding affinities, the exploration of binding poses, and the elucidation of the energetic landscapes of these interactions. The use of isotopically labeled ligands like Dexmedetomidine-13C,d3 (hydrochloride) can enhance the precision and depth of these computational investigations.

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and the kinetics of its interaction with a biological target, respectively. epfl.ch

While direct SAR and SKR studies utilizing Dexmedetomidine-13C,d3 are not extensively reported in publicly available literature, the principles of how such a probe would be used can be clearly delineated. The introduction of isotopic labels serves as a minimalistic structural modification. In SAR studies, this allows for the precise evaluation of the electronic and steric contributions of specific atoms to the binding affinity. For instance, the replacement of a carbon-12 atom with a carbon-13 atom at a critical position in the molecule could subtly influence the electron distribution, which in turn may affect key interactions such as hydrogen bonding or π-π stacking with the receptor.

SKR studies focus on the rates of association (kon) and dissociation (koff) of a ligand-receptor complex. A longer residence time (inversely related to koff) can often correlate with a more durable pharmacological effect. The isotopic labeling in Dexmedetomidine-13C,d3 could theoretically influence these kinetic parameters through the kinetic isotope effect (KIE). The heavier isotopes can lead to a slight decrease in the vibrational frequency of the bonds they are part of, which can, in turn, affect the energy of the transition state for binding and unbinding, potentially altering the on- and off-rates.

Table 1: Theoretical Impact of Isotopic Labeling on SAR and SKR Parameters

ParameterDescriptionPotential Influence of Dexmedetomidine-13C,d3
Binding Affinity (Ki) A measure of the strength of the interaction between the ligand and the receptor.Subtle changes due to altered electronic and steric properties at the labeled positions.
Association Rate (kon) The rate at which the ligand binds to the receptor.May be influenced by the kinetic isotope effect, potentially slowing the rate of binding.
Dissociation Rate (koff) The rate at which the ligand unbinds from the receptor.May be influenced by the kinetic isotope effect, potentially slowing the rate of dissociation and increasing residence time.
Residence Time The average time a ligand remains bound to its receptor.Potentially increased due to a lower dissociation rate, leading to a more sustained effect.

This table presents a theoretical framework as direct experimental data for Dexmedetomidine-13C,d3 in this context is not widely available.

Predictive Modeling of Isotopic Effects on Molecular Interactions

Predictive modeling in computational chemistry can be used to forecast the consequences of isotopic substitution on the molecular interactions of a drug. These models can range from quantum mechanical (QM) calculations to molecular dynamics (MD) simulations.

The primary phenomenon that these models would aim to predict is the Kinetic Isotope Effect (KIE). A primary KIE occurs when the isotopically substituted atom is directly involved in bond breaking or formation in the rate-determining step of a reaction or interaction. A secondary KIE occurs when the substitution is at a position not directly involved in bond cleavage but can still influence the reaction rate through changes in hybridization or steric effects.

In the case of Dexmedetomidine-13C,d3, computational models could predict:

Vibrational Frequency Shifts: QM calculations can accurately predict the changes in the vibrational frequencies of the C-H versus C-D bonds and the 12C versus 13C-containing bonds. These shifts are the basis of the KIE.

Zero-Point Energy (ZPE) Differences: The ZPE of a bond is the lowest possible energy it can possess. Due to the lower vibrational frequency, a C-D bond has a lower ZPE than a C-H bond. This difference in ZPE between the ground state and the transition state of binding can lead to a KIE. Predictive models can calculate these ZPE differences to estimate the magnitude of the KIE.

Tunneling Effects: For reactions involving the transfer of a hydrogen atom (or its isotope, deuterium), quantum tunneling can play a significant role. Predictive models can estimate the probability of tunneling, which is lower for the heavier deuterium (B1214612) atom, and thus predict its impact on the interaction kinetics.

Molecular Dynamics Simulations: MD simulations can be employed to study the dynamic behavior of both the unlabeled and labeled dexmedetomidine within the binding pocket of the α2-adrenergic receptor over time. By comparing the trajectories, stability of key interactions, and the residence time of the ligand in the binding site, these simulations can provide a dynamic picture of the isotopic effects.

Table 2: Predicted Isotopic Effects in Molecular Modeling of Dexmedetomidine-13C,d3

Isotopic SubstitutionPredicted EffectComputational Method
d3 (trideuteromethyl group) Lower vibrational frequency of C-D bonds compared to C-H bonds.Quantum Mechanics (QM)
d3 (trideuteromethyl group) Lower Zero-Point Energy (ZPE) of the methyl group.Quantum Mechanics (QM)
d3 (trideuteromethyl group) Potential for a secondary kinetic isotope effect on binding and dissociation rates.QM/MM, Molecular Dynamics (MD)
13C Minor change in vibrational frequency and ZPE compared to 12C.Quantum Mechanics (QM)
13C Potential for a subtle kinetic isotope effect if the carbon is involved in the rate-determining step of an interaction.QM/MM, Molecular Dynamics (MD)

This table is based on established principles of computational chemistry and kinetic isotope effects, as specific predictive modeling studies on Dexmedetomidine-13C,d3 are not readily found in scientific literature.

Future Directions and Methodological Innovations in Stable Isotope Labeled Dexmedetomidine Research

Development of Novel Isotopic Labeling Strategies for Enhanced Research Utility

The evolution of isotopic labeling techniques is critical for expanding the scope and precision of dexmedetomidine (B676) research. nih.gov Moving beyond simple labeling, novel strategies can provide unprecedented insights into its biochemical interactions. The development of these methods has a major impact on studies of complex molecules and their interactions. nih.gov

Site-Specific and Uniform Labeling for Specialized Research Applications

The strategic placement of stable isotopes within the dexmedetomidine molecule is a key area of development. Uniform labeling, where all carbon atoms are replaced with ¹³C, and specific deuteration can be achieved by growing precursor-providing organisms in D₂O and using [²H,¹³C]glucose as the carbon source. unl.pt This approach is invaluable for studies requiring the elucidation of metabolic pathways, as it allows researchers to track the entire carbon skeleton of the molecule.

Conversely, site-specific labeling involves placing an isotope at a particular location in the molecule. This is especially useful for investigating specific chemical reactions or binding interactions. For example, labeling the methyl groups is of particular interest as they are sensitive reporters of molecular structure and dynamics. unl.pt These selective labeling methods provide high-resolution data for structural and dynamic studies. ualberta.ca

Below is a table outlining these strategies:

Table 1: Isotopic Labeling Strategies for Dexmedetomidine Research

Labeling Strategy Description Primary Research Application
Uniform ¹³C Labeling All carbon atoms in the molecule are replaced with the ¹³C isotope. Elucidating complete metabolic pathways; determining the ultimate fate of the carbon skeleton.
Site-Specific Labeling Isotopes (e.g., ¹³C, ²H) are placed at specific, predetermined atomic positions. Investigating specific enzymatic reactions; studying drug-receptor interactions at a precise location.
Methyl Group Labeling Selectively incorporating ¹³C and/or ²H into the methyl groups of the molecule. Probing molecular structure and dynamics in hydrophobic environments using NMR. unl.pt

| Perdeuteration | Replacing most or all hydrogen atoms with deuterium (B1214612) (²H or d). | Improving relaxation properties for NMR studies of large molecules or complexes. unl.pt |

Incorporation of Other Stable Isotopes (e.g., ¹⁵N) for Multi-Isotope Tracing

To gain a more holistic view of metabolic processes, researchers are turning to multi-isotope tracing, which involves labeling a molecule with more than one type of stable isotope, such as combining ¹³C with Nitrogen-15 (¹⁵N). nih.gov This technique allows for the simultaneous tracking of different elemental constituents of the molecule as it undergoes biochemical transformations. nih.gov For dexmedetomidine, which contains nitrogen atoms in its imidazole (B134444) ring, incorporating ¹⁵N would enable the study of nitrogen metabolism and its role in the compound's stability and interactions. nih.gov

This dual-labeling approach is particularly powerful for resolving complex metabolic networks where both carbon and nitrogen pathways are intertwined. nih.gov Isotope tracing with ¹⁵N has been successfully used to track DNA replication and study metabolic abnormalities in other biological systems, highlighting its potential utility in dexmedetomidine research. nih.govharvard.edu

Integration with Advanced Imaging Techniques for Preclinical Research

Combining stable isotope-labeled dexmedetomidine with advanced imaging modalities offers a non-invasive window into its in-vivo behavior in research models.

Potential for PET Ligand Development and Application in Animal Models

Positron Emission Tomography (PET) is a powerful molecular imaging technique that visualizes physiological processes in vivo. frontiersin.org While dexmedetomidine itself has been used to modulate neurotransmitter release in human PET studies, the development of a dexmedetomidine-based PET ligand would be a significant step forward. nih.gov This would involve labeling a dexmedetomidine analog with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). frontiersin.org

Such a ligand would allow for the direct visualization and quantification of alpha-2 adrenoceptor occupancy in the brain and other tissues in real-time within animal models. This is a crucial application of PET in drug development, helping to confirm target engagement and understand pharmacokinetic/pharmacodynamic relationships. frontiersin.org A study involving the α2C-adrenoceptor antagonist PET tracer [¹¹C]ORM-13070 has already been used to measure changes in noradrenaline release evoked by unlabeled dexmedetomidine, demonstrating the feasibility of imaging this specific receptor system. nih.gov

Table 2: Key Properties for a Dexmedetomidine-Based PET Ligand

Property Desired Characteristic Rationale
Target Affinity (Ki) <10 nM Ensures strong and specific binding to the alpha-2 adrenoceptor for a clear signal. frontiersin.org
Lipophilicity (log D) Between 1 and 3 Allows the ligand to cross the blood-brain barrier without being too "sticky" and causing non-specific binding. frontiersin.org
Molecular Weight < 500 Daltons Favors good pharmacokinetic properties, including brain penetration. frontiersin.org

| Metabolism | Should not produce radiolabeled metabolites that also cross the blood-brain barrier. | Prevents confounding signals from metabolites, ensuring the image reflects binding of the parent ligand. |

Magnetic Resonance Spectroscopy (MRS) Studies with ¹³C-Labeled Dexmedetomidine in Research Models

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical method that can detect and quantify specific molecules in living tissue. nih.gov ¹³C MRS, in particular, offers high chemical specificity and the ability to trace metabolic pathways using ¹³C-labeled substrates. ethz.chmriquestions.com

Using uniformly or site-specifically ¹³C-labeled dexmedetomidine in preclinical MRS studies could provide unique insights into its regional distribution, accumulation, and metabolism within the brain. nih.gov While the primary challenge of ¹³C MRS is its inherently low sensitivity, technological advancements and the use of high magnetic fields are continually improving its feasibility. nih.govethz.ch Such studies could help answer fundamental questions about how the drug's concentration in specific brain regions correlates with its pharmacological effects, complementing data from other techniques like PET. nih.gov

Expansion into Mechanistic Toxicology Studies (Non-Clinical)

Stable isotope-labeled dexmedetomidine, specifically Dexmedetomidine-¹³C,d₃, is an invaluable tool for non-clinical mechanistic toxicology. In these studies, the isotopically labeled compound serves as an ideal internal standard for quantitative analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). Because it is chemically identical to the unlabeled drug, it co-elutes and ionizes identically, but is distinguishable by its higher mass. This allows for highly precise and accurate quantification of dexmedetomidine and its metabolites in biological samples.

This precision is critical for understanding the dose-response relationships that lead to toxicity. Non-clinical studies have shown that dexmedetomidine can mitigate responses to stress and has a different metabolic profile in animals compared to humans. finviz.comfda.gov Accurate quantification using stable isotope dilution methods can help delineate the specific metabolic pathways that may become saturated at high, potentially toxic, exposures. Furthermore, this approach can clarify the mechanisms behind observed toxicological findings by linking them to precise concentrations of the parent drug or specific metabolites. wustl.edunih.gov For instance, understanding the formation of specific conjugated metabolites at high doses could reveal pathways related to organ-specific toxicity observed in preclinical models. fda.gov

Understanding Metabolism-Mediated Toxicities in In Vitro and Animal Models

The biotransformation of a drug is a critical factor in its safety profile. While many metabolic processes result in detoxification, some can lead to the formation of chemically reactive metabolites, which are electrophilic species capable of covalently binding to macromolecules like proteins and DNA. nih.gov This binding can disrupt cellular function and is a key initiating event in certain types of drug-induced organ toxicity. The primary metabolic pathways for dexmedetomidine are N-glucuronidation and aliphatic hydroxylation, the latter being mediated predominantly by the cytochrome P450 enzyme CYP2A6. dovepress.com These processes are generally considered to produce inactive metabolites. dovepress.com However, regulatory documentation has noted that approximately 28% of urinary metabolites of dexmedetomidine have not been fully characterized, presenting an area for further investigation. nih.gov

Investigating the potential for bioactivation is a crucial step in preclinical safety assessment. A standard and robust method for this is the use of in vitro trapping studies. In these assays, the parent drug is incubated with liver microsomes (a source of metabolic enzymes) in the presence of a nucleophilic trapping agent, most commonly reduced glutathione (B108866) (GSH). nih.govmdpi.com If the drug is converted into a reactive electrophile, it will covalently bind to GSH, forming a stable adduct that can be detected and characterized by high-resolution mass spectrometry. nih.gov

The use of a stable isotope-labeled compound such as Dexmedetomidine-13C,d3 (hydrochloride) is invaluable in this context. The known mass shift introduced by the carbon-13 and deuterium atoms allows for the unambiguous identification of drug-derived GSH adducts. In mass spectrometry analysis, the presence of a unique isotopic pattern—a "doublet" signal separated by a specific mass difference corresponding to the labeled and unlabeled drug fragment—confirms that the trapped reactive species originated from the drug molecule and not from an endogenous source. This methodology provides a highly specific and sensitive tool to explore minor or previously uncharacterized bioactivation pathways that could contribute to a toxicity profile.

Parameter Description Role of Dexmedetomidine-13C,d3 (hydrochloride)
Objective To detect and identify potentially toxic, short-lived reactive metabolites.Serves as a stable isotope-labeled version of the parent drug for unambiguous identification of metabolites.
Methodology The drug is incubated with liver microsomes (or other enzyme systems) and a nucleophilic trapping agent like Glutathione (GSH).The labeled compound is incubated in parallel or mixed with the unlabeled compound to create a distinct isotopic signature.
Detection High-resolution liquid chromatography-mass spectrometry (LC-MS) is used to search for the mass of the expected drug-GSH adduct.The presence of a unique isotopic doublet signal for any detected adduct confirms its origin from dexmedetomidine, eliminating false positives from endogenous molecules.
Outcome Provides a definitive profile of bioactivation pathways, guiding further safety studies or structural modifications to mitigate toxicity risk.Enhances the confidence and specificity of reactive metabolite identification, particularly for low-level metabolites.

An interactive data table summarizing the principles of reactive metabolite trapping studies.

Application in Toxicogenomics and Proteomics Research

Toxicogenomics and proteomics are powerful disciplines for understanding the global changes in gene expression and protein levels, respectively, following exposure to a compound. These approaches provide a comprehensive, unbiased view of the biological pathways perturbed by a drug, offering deep mechanistic insights into its mode of action and potential toxicity. nih.govnih.gov Dexmedetomidine has been shown to modulate the expression of various genes and proteins involved in inflammation, apoptosis, and neuroprotection. nih.govnih.gov For instance, it can regulate pro- and anti-apoptotic proteins like p53 and Bcl-2 and influence the transcription of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF). nih.govnih.gov

Quantitative proteomics, particularly using methods like Stable Isotope Labeling with Amino acids in Cell culture (SILAC), allows for the precise comparison of the entire proteome between two or more cell populations. nih.gov In a typical SILAC experiment, one population of cells is grown in media containing normal "light" amino acids (e.g., 12C-arginine), while the experimental population is grown in media with "heavy," stable isotope-labeled amino acids (e.g., 13C-arginine). Following treatment with a compound like dexmedetomidine, the cell populations are mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of "heavy" to "light" peptide signals for each protein provides a precise measure of its change in abundance due to the drug treatment. nih.gov

A quantitative proteomic and phosphoproteomic study using SILAC was conducted on the neuronal cell line HT22 to compare the effects of dexmedetomidine and propofol. nih.gov The study quantified 4,527 proteins and 6,824 phosphorylation sites, revealing that dexmedetomidine induced a distinct proteomic and phosphoproteomic profile compared to propofol, with a notably smaller impact on cell survival pathways. nih.gov Similarly, transcriptomic studies using RNA-sequencing have been employed to identify hub genes, such as Mmp9 and Atf4, that are significantly modulated by dexmedetomidine in models of injury, providing a broader understanding of its protective mechanisms at the genetic level. dovepress.com

In these complex "-omics" studies, Dexmedetomidine-13C,d3 (hydrochloride) serves as an essential analytical tool. It is used as an internal standard for the accurate quantification of the drug concentration within the in vitro or in vivo system. This ensures that the observed global changes in gene and protein expression can be reliably correlated with a defined drug exposure level, strengthening the link between the dose, mechanism, and biological outcome.

Gene/Protein Target Biological Process Modulation by Dexmedetomidine Research Model
Mmp9Inflammation, Tissue RemodelingExpression reducedRat Limb Ischemia-Reperfusion dovepress.com
Atf4Cellular Stress ResponseExpression reducedRat Limb Ischemia-Reperfusion dovepress.com
p53ApoptosisExpression reducedRat Models nih.gov
Bcl-2Anti-apoptosisExpression increasedRat Models nih.gov
BDNFNeuroprotection, Neuronal PlasticityTranscription enhancedAstrocyte Cultures nih.gov
TNF-α, IL-1βPro-inflammatory CytokinesRelease/expression reducedVarious Cell & Animal Models nih.govnih.gov
Global ProteomeOverall Cellular FunctionDistinct profile inducedHT22 Neuronal Cells nih.gov
Global PhosphoproteomeSignal TransductionDistinct profile inducedHT22 Neuronal Cells nih.gov

An interactive data table of selected genes and proteins modulated by dexmedetomidine.

Advancement of Bioanalytical Platforms for Complex Research Questions

Micro- and Nanofluidic Devices for Low-Volume Sample Analysis in Preclinical Research

Preclinical research, particularly in small animal models, is often constrained by the limited volume of biological samples (e.g., blood, plasma, or tissue dialysate) that can be collected. Microfluidic and nanofluidic technologies address this challenge by enabling complex analytical procedures to be performed on miniaturized "lab-on-a-chip" platforms. These devices manipulate picoliter to nanoliter volumes of fluid through micro-fabricated channels, integrating steps like sample preparation, separation, and detection into a single, automated system.

A key application relevant to dexmedetomidine research is the coupling of microdialysis with highly sensitive analytical techniques. Microdialysis is a sampling method used to measure the concentration of unbound analytes in the extracellular fluid of tissues. One study successfully employed this technique to simultaneously estimate unbound dexmedetomidine concentrations in the brain and blood of rats. The collected dialysate, often in microliter volumes, was analyzed using a rapid and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This approach allows for detailed pharmacokinetic studies in specific tissues with minimal physiological disruption, providing critical data for understanding a drug's distribution and target site engagement. The use of a stable isotope-labeled internal standard, such as Dexmedetomidine-13C,d3, is fundamental to the accuracy of the LC-MS/MS quantification in these low-volume, complex matrix samples.

Advantage Description Relevance to Dexmedetomidine Research
Low Sample Consumption Requires only microliters or nanoliters of sample.Enables detailed pharmacokinetic and pharmacodynamic studies in small animal models (e.g., mice) where blood volume is limited.
Integration & Automation Combines multiple analytical steps (e.g., extraction, separation, detection) onto a single chip.Reduces manual handling, minimizes error, and increases throughput for preclinical screening.
High Sensitivity When coupled with detectors like mass spectrometers, can achieve very low limits of quantification.Crucial for measuring low concentrations of dexmedetomidine and its metabolites in tissue microdialysates.
Reduced Reagent Use Miniaturization leads to a significant decrease in the consumption of costly reagents and solvents.Lowers the overall cost of analysis and reduces chemical waste, contributing to greener laboratory practices.
Physiological Relevance Enables real-time monitoring of analyte concentrations in specific tissues of living animals (e.g., via microdialysis).Provides more accurate data on target tissue exposure compared to just measuring plasma concentrations.

An interactive data table summarizing the advantages of micro- and nanofluidic platforms in preclinical research.

Automated High-Throughput Bioanalytical Methods for Drug Discovery and Research Screening

The discovery and development of new drugs is heavily reliant on automated high-throughput screening (HTS) and bioanalytical methods. These platforms allow for the rapid testing of thousands to millions of compounds and the efficient processing of large batches of biological samples. Dexmedetomidine acts as a highly selective agonist for α2-adrenoceptors, which are G-protein coupled receptors (GPCRs)—a major class of drug targets. HTS assays are central to discovering new molecules that modulate these receptors.

In the context of drug discovery, automated HTS assays are designed to identify "hits" from large chemical libraries that interact with a specific target. For α2-adrenoceptors, these assays can include:

Radioligand Competition Binding Assays: These assays measure the ability of a test compound to displace a known radiolabeled ligand (like [3H]-dexmedetomidine) from the receptor. This is a classic and robust method for determining binding affinity.

Functional Assays: These assays measure the downstream cellular response to receptor activation. Examples include GTPγS binding assays, which detect G-protein activation, and reporter gene assays, where receptor activation leads to the expression of an easily measurable protein like luciferase.

In research and preclinical development, automated bioanalytical methods are essential for screening large numbers of samples generated from pharmacokinetic, pharmacodynamic, and toxicology studies. This typically involves automated liquid handlers for sample preparation (e.g., protein precipitation, solid-phase extraction) followed by rapid analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). In these workflows, a stable isotope-labeled internal standard like Dexmedetomidine-13C,d3 (hydrochloride) is indispensable. It is added to every sample at the beginning of the preparation process to correct for any variability in extraction efficiency or instrument response, ensuring the generation of highly accurate and precise quantitative data across thousands of samples.

Assay Type Principle Application in α2-Adrenoceptor Research
Radioligand Binding Measures the displacement of a radiolabeled ligand from the receptor by a test compound.Primary screening to identify compounds that bind to α2-adrenoceptors; determining binding affinity (Ki).
GTPγS Functional Assay Measures the binding of radiolabeled GTPγS to G-proteins upon receptor activation by an agonist.Differentiating agonists from antagonists; determining compound potency (EC50) and efficacy.
Reporter Gene Assay Receptor activation drives the expression of a reporter gene (e.g., luciferase, β-lactamase), producing a measurable signal.High-throughput screening for functional agonists or antagonists in a cell-based format.
Calcium Flux Assay Measures changes in intracellular calcium concentration following receptor activation (for Gq-coupled pathways or engineered cells).Functional screening for compounds that activate specific intracellular signaling pathways.
Automated LC-MS/MS Rapid liquid chromatography separation coupled with mass spectrometric detection for quantification.High-throughput analysis of dexmedetomidine concentrations in plasma or tissue samples from pharmacokinetic and toxicology studies.

An interactive data table of automated high-throughput methods relevant to dexmedetomidine research.

Q & A

Q. How can researchers confirm the isotopic purity and chemical stability of Dexmedetomidine-13C,d3 hydrochloride in experimental settings?

Methodological Answer: Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) coupled with nuclear magnetic resonance (NMR) to confirm the presence and position of ¹³C and deuterium labels. Stability assessments involve accelerated degradation studies under varying pH, temperature, and light conditions, analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). For labeled compounds, ensure storage at -20°C in inert atmospheres to minimize deuterium exchange .

Q. What analytical techniques are recommended for quantifying Dexmedetomidine-13C,d3 hydrochloride in biological matrices?

Methodological Answer: LC-MS/MS with stable isotope dilution (SID) is the gold standard. The labeled compound serves as an internal standard to correct for matrix effects. Key parameters include:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Ionization: Electrospray ionization (ESI) in positive mode.
  • Detection: Multiple reaction monitoring (MRM) for transitions m/z 237.1 → 180.1 (analyte) and m/z 240.1 → 183.1 (internal standard) .

Q. What safety protocols are critical when handling Dexmedetomidine-13C,d3 hydrochloride in vitro?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure.
  • Neutralize waste with 1 M NaOH before disposal.
  • Monitor for α2-adrenergic receptor-mediated hypotension in accidental exposure, with atipamezole (α2-antagonist) as an antidote .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in dexmedetomidine’s metabolic pathways reported across studies?

Methodological Answer: Discrepancies in cytochrome P450 (CYP)-mediated metabolism (e.g., CYP2A6 vs. CYP2C19 dominance) are addressed by co-administering labeled and unlabeled dexmedetomidine in crossover studies. LC-MS/MS tracks isotopic ratios to distinguish endogenous vs. exogenous metabolite sources. For example, deuterium labeling at the methyl group reduces metabolic interference from non-enzymatic degradation .

Q. What experimental designs mitigate batch-to-batch variability in receptor binding assays using Dexmedetomidine-13C,d3 hydrochloride?

Methodological Answer:

  • Controls: Include a reference batch with validated Ki (1.08 nM for α2-adrenoceptor) in each assay.
  • Normalization: Express binding affinity as a percentage of maximal radioligand displacement (e.g., [³H]-clonidine).
  • Statistical rigor: Use multivariate ANOVA to account for isotopic effects on receptor kinetics .

Q. How do researchers optimize pharmacokinetic (PK) models for dexmedetomidine using its isotopolog?

Methodological Answer: Employ a two-compartment model with first-order elimination. The labeled compound is administered intravenously, while the unlabeled form is given orally. Serial blood sampling (0–24 hr) quantifies bioavailability via area-under-the-curve (AUC) ratios. Isotopic labeling minimizes cross-talk in LC-MS/MS detection, enabling precise calculation of absolute bioavailability (e.g., 82% in humans) .

Q. What strategies validate the enantiomeric purity of Dexmedetomidine-13C,d3 hydrochloride in chiral separation studies?

Methodological Answer: Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are used in ultra-high-performance liquid chromatography (UHPLC). Enantiomeric excess (ee) is calculated using: ee(%)=(ASAR)(AS+AR)×100ee (\%) = \frac{(A_{\text{S}} - A_{\text{R}})}{(A_{\text{S}} + A_{\text{R}})} \times 100

where ASA_{\text{S}} and ARA_{\text{R}} are peak areas for S- and R-enantiomers. Labeling at the chiral center (C1) ensures no racemization during synthesis .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on dexmedetomidine’s hemodynamic effects in preclinical models?

Methodological Answer: Species-specific α2-adrenoceptor expression (e.g., rats vs. primates) accounts for variability. Use telemetry in conscious animals to avoid anesthesia confounders. Isotopic labeling enables simultaneous measurement of plasma concentration and hemodynamic response (e.g., MAP, heart rate) to establish concentration-effect relationships .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Dexmedetomidine-13C,d3 Hydrochloride

ParameterValue/DescriptionReference
Purity (HPLC)≥99.63%
Stability (Lyophilized)24 months at -20°C
Major MS Transitionm/z 240.1 → 183.1 (Quantifier)
Plasma Protein Binding94% (Human, ultrafiltration)

Q. Table 2: Receptor Binding Assay Conditions

ConditionSpecificationReference
Radioligand[³H]-Clonidine (0.5 nM)
Incubation Time60 min at 25°C
Nonspecific Binding10 µM Atipamezole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.